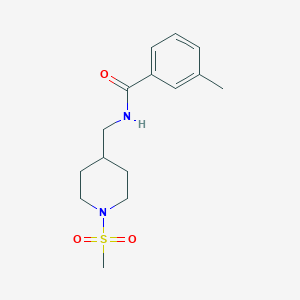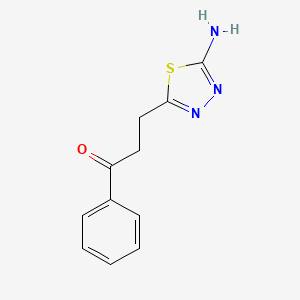![molecular formula C9H13N3O2 B2849171 Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 2287310-18-1](/img/structure/B2849171.png)
Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound belongs to the pyrrolopyrazole family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological activities by modulating various signaling pathways in the cell. The compound has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in the programmed cell death mechanism.
Biochemical and Physiological Effects
Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and cytokines, which play a crucial role in the inflammation process. The compound also induces apoptosis by activating caspases, which leads to the death of cancer cells. Moreover, it has been shown to inhibit the growth of various cancer cell lines by inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its diverse pharmacological activities. The compound has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities, which makes it a potential candidate for the treatment of various diseases. Moreover, the compound is relatively easy to synthesize, and its purity and yield can be improved by recrystallization or column chromatography.
However, there are also some limitations to using Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not well understood. Moreover, the compound's mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological activities.
Orientations Futures
There are several future directions for the research and development of Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate. One of the future directions is to study the compound's pharmacokinetic properties and toxicity in vivo. This will provide valuable information on the compound's safety and efficacy in animal models and potentially in humans.
Another future direction is to optimize the compound's pharmacological activities by studying its structure-activity relationship (SAR). This will help identify the key structural features of the compound that are responsible for its pharmacological activities and enable the development of more potent and selective analogs.
Moreover, the compound's potential as a drug candidate for the treatment of various diseases should be further explored. The compound's anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a potential candidate for the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
Conclusion
Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. However, the compound's pharmacokinetic properties and toxicity in vivo are not well understood, and its mechanism of action is not fully understood. Further research is needed to optimize the compound's pharmacological activities and explore its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate involves the reaction of 5-aminopyrazole-4-carboxylic acid with methyl acrylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed in an organic solvent such as dichloromethane or chloroform to yield the desired product. The purity and yield of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has been studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anti-cancer effect by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation.
Propriétés
IUPAC Name |
methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)7-5(4-10-9)6(11-12-7)8(13)14-3/h10H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISIUKCONUCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=NN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B2849093.png)

![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)
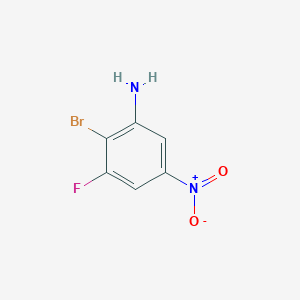
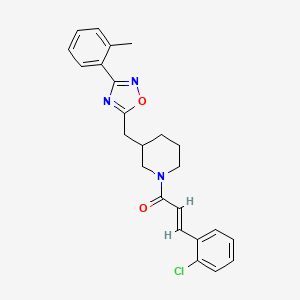
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
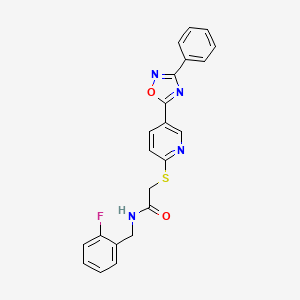
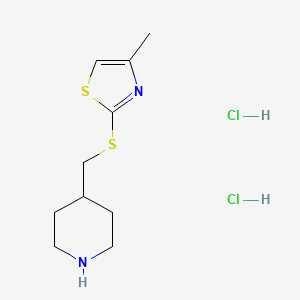
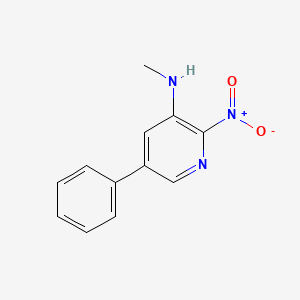

![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
